5-(Aminomethyl)pyridin-2-amine dihydrochloride
Overview
Description
5-(Aminomethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3 It is a derivative of pyridine, characterized by the presence of an aminomethyl group at the 5-position and an amine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple steps of synthesis, purification, and quality control.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce simpler amine compounds.
Scientific Research Applications
5-(Aminomethyl)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl and amine groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Its effects in biological systems are mediated through its interaction with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-Picolylamine: Another pyridine derivative with an aminomethyl group at the 2-position.
2-Aminopyridine: A pyridine derivative with an amine group at the 2-position.
Comparison: 5-(Aminomethyl)pyridin-2-amine dihydrochloride is unique due to the presence of both an aminomethyl group and an amine group on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. Compared to 2-picolylamine and 2-aminopyridine, it offers additional functional groups for further chemical modifications and applications.
Properties
IUPAC Name |
5-(aminomethyl)pyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-3-5-1-2-6(8)9-4-5;;/h1-2,4H,3,7H2,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHJMEDEJJTZND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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